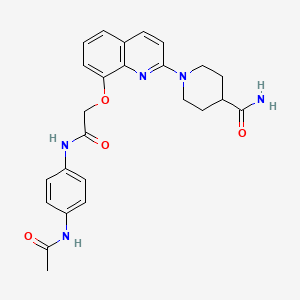
1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of the compound 1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) or its orthologs . Among rodent orthologs, mouse mrgprb2 and rat mrgprb3 correspond functionally to human MRGPRX2 in mast cells .
Mode of Action
It is known that the compound modulates the activity of mrgprx2 or its orthologs .
Biochemical Pathways
Mrgprx2 and its orthologs are known to mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Result of Action
It is known that the compound can modulate the activity of mrgprx2 or its orthologs, which are involved in various disorders .
Activité Biologique
1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, with CAS Number 921512-32-5, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure, which includes a quinoline moiety, piperidine, and an acetamidophenyl group. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N5O4, and it has a molecular weight of 461.5 g/mol. The detailed structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including kinases and receptors involved in cancer proliferation and angiogenesis. The presence of both quinoline and piperidine rings suggests potential interactions with multiple biological pathways.
Target Proteins
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
- ERK (Extracellular signal-Regulated Kinase) : Plays a role in cell proliferation.
- Abl Kinase : Associated with cancer cell survival.
Antitumor Activity
Studies on related compounds have demonstrated significant antitumor effects. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (human liver cancer cells) and K562 (chronic myeloid leukemia cells).
Case Study Findings :
- IC50 Values : A related compound exhibited an IC50 value of 11.3 μM against HepG2 cells, indicating effective cytotoxicity.
- Mechanism : Induction of apoptosis was noted, suggesting that the compound may trigger programmed cell death pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective toxicity towards cancerous cells while sparing normal cells.
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| HepG2 | 11.3 | Induces apoptosis |
| K562 | 4.5 | Significant inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to its target proteins. These studies suggest that the compound can effectively bind to VEGFR, ERK, and Abl kinases, providing insights into its mechanism of action.
Propriétés
IUPAC Name |
1-[8-[2-(4-acetamidoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-16(31)27-19-6-8-20(9-7-19)28-23(32)15-34-21-4-2-3-17-5-10-22(29-24(17)21)30-13-11-18(12-14-30)25(26)33/h2-10,18H,11-15H2,1H3,(H2,26,33)(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSYGIZRFKJMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














